METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a phenyl group, a thienyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The thienyl and pyridinyl groups are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Thioester Formation: The final step involves the formation of the thioester by reacting the coupled product with methyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, other derivatives
Scientific Research Applications
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE: is compared with other thiophene and pyridine derivatives, such as:
Uniqueness
Electronic Properties: The combination of the thienyl and pyridinyl groups imparts unique electronic properties, making it suitable for applications in organic electronics.
Biological Activity: The presence of the cyano and ester groups enhances its potential as a pharmacophore for drug development.
Properties
Molecular Formula |
C19H14N2O2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-18(22)12-25-19-15(11-20)14(17-8-5-9-24-17)10-16(21-19)13-6-3-2-4-7-13/h2-10H,12H2,1H3 |
InChI Key |
WFTFWNRHDCGONM-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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